2-(2-Formylphenoxy)acetamide

Descripción general

Descripción

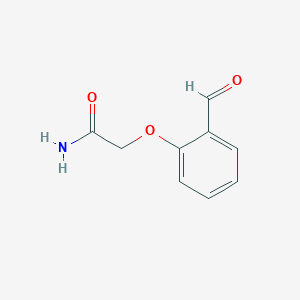

2-(2-Formylphenoxy)acetamide is an organic compound with the molecular formula C9H9NO3 and a molecular weight of 179.17 g/mol . It is characterized by the presence of a formyl group (–CHO) attached to a phenoxy group, which is further connected to an acetamide moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Métodos De Preparación

2-(2-Formylphenoxy)acetamide can be synthesized through several methods. One common approach involves the reaction of 2-hydroxybenzaldehyde with chloroacetamide under basic conditions. The reaction typically proceeds as follows:

Starting Materials: 2-hydroxybenzaldehyde and chloroacetamide.

Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Procedure: 2-hydroxybenzaldehyde is first reacted with chloroacetamide in a suitable solvent like ethanol or methanol. The mixture is then heated under reflux conditions for several hours.

Product Isolation: After completion of the reaction, the product is isolated by filtration and purified through recrystallization.

Análisis De Reacciones Químicas

2-(2-Formylphenoxy)acetamide undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Photocyclization: Under UV irradiation (365 nm), this compound can undergo photocyclization to form hydroxychromanones and benzofuranones in the presence of dimethyl sulfoxide.

Aplicaciones Científicas De Investigación

2-(2-Formylphenoxy)acetamide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound has been studied for its potential antiviral properties, particularly against COVID-19.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

Industry: It is used in the development of new materials and chemical products.

Mecanismo De Acción

The mechanism of action of 2-(2-Formylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. For instance, its antiviral properties are believed to be due to its ability to inhibit viral replication by interfering with viral enzymes or proteins. The exact molecular targets and pathways involved are still under investigation, but studies have shown that it can effectively bind to certain viral proteins, thereby inhibiting their function .

Comparación Con Compuestos Similares

2-(2-Formylphenoxy)acetamide can be compared with other similar compounds, such as:

2-(2-Formylphenoxy)acetic acid: This compound differs by having a carboxylic acid group instead of an acetamide group.

2-(2-Formylphenoxy)ethylamine: This compound has an ethylamine group instead of an acetamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Actividad Biológica

2-(2-Formylphenoxy)acetamide is an organic compound with the molecular formula C9H9NO3, characterized by a phenoxy group linked to an acetamide, with a formyl substituent on the aromatic ring. Its structural uniqueness has garnered attention in various fields of chemical and biological research, particularly for its potential antiviral properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

This compound features a distinctive arrangement of functional groups that contribute to its biological activity. The compound crystallizes in the monoclinic crystal system and exhibits notable structural characteristics that facilitate its interaction with biological molecules.

Structural Formula

The structural formula can be represented as follows:

Key Features

| Feature | Description |

|---|---|

| Molecular Formula | C9H9NO3 |

| Functional Groups | Formyl, Phenoxy, Acetamide |

| Crystal System | Monoclinic |

Antiviral Properties

Recent studies have identified this compound as a potential antiviral agent, particularly against SARS-CoV-2. Molecular docking studies indicate a strong binding affinity for the viral protein 6NUS, with a binding score of -6.73 kcal/mol. This suggests that the compound may interfere with the virus's life cycle and inhibit its replication.

The mechanism of action appears to involve the binding of this compound to specific proteins in the SARS-CoV-2 virus, which may alter their activity and influence cellular processes. This interaction could modulate cellular responses to viral infections, affecting gene expression and cellular metabolism.

Interaction Studies

Interaction studies have focused on various biological targets, particularly viral proteins. The strong interaction with SARS-CoV-2 highlights the compound's potential therapeutic applications in combating COVID-19. Further investigations are needed to elucidate the full scope of its biological interactions and mechanisms of action.

Comparative Analysis with Similar Compounds

To better understand the significance of this compound, it is useful to compare it with structurally similar compounds that exhibit unique properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-cyclopropyl-2-(2-formylphenoxy)acetamide | C12H13NO3 | Contains a cyclopropyl group; studied for proteomics |

| 4-(4-formylphenoxy)-N-(pyridin-2-yl)acetamide | C16H16N2O3 | Incorporates a pyridine ring; explored for similar activity |

| 4-formylphenoxyacetic acid | C10H10O4 | Related compound; used in organic synthesis |

The unique binding affinity for SARS-CoV-2 protein distinguishes this compound from these compounds, underscoring its potential as an antiviral agent.

Study on Antiviral Activity

A recent study published in Molecules investigated the antiviral properties of this compound against SARS-CoV-2. The study employed molecular docking techniques to assess binding interactions with viral proteins. The findings indicated significant potential for this compound as a therapeutic agent against COVID-19, warranting further clinical evaluations .

Synthesis and Characterization

The synthesis of this compound typically involves reacting 2-hydroxybenzaldehyde with chloroacetamide under basic conditions. The compound was characterized using various spectroscopic techniques, including NMR and IR spectroscopy, confirming its structural integrity and functional groups .

Propiedades

IUPAC Name |

2-(2-formylphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c10-9(12)6-13-8-4-2-1-3-7(8)5-11/h1-5H,6H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSODEWAZLVCBBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374696 | |

| Record name | 2-(2-formylphenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24590-06-5 | |

| Record name | 2-(2-formylphenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 24590-06-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 2-(2-Formylphenoxy)acetamide?

A1: this compound has the molecular formula C9H9NO3. [, ] It crystallizes in the monoclinic crystal system with the centrosymmetric space group P21/n. [, ] Spectroscopic techniques like DFT have been used to characterize the compound. [, ]

Q2: How does this compound interact with SARS-CoV-2, and what is its potential mechanism of action?

A2: Molecular docking studies suggest that this compound exhibits a good binding affinity for the SARS-CoV-2 main protease (Mpro), specifically the target protein 6NUS. [, ] While the specific interactions and downstream effects require further investigation, this binding affinity suggests its potential as an antiviral agent against SARS-CoV-2.

Q3: What computational chemistry methods were employed to study this compound?

A3: Density Functional Theory (DFT) calculations were utilized to investigate various aspects of the compound, including optimized structure, stability, hardness, softness, Mulliken charge distribution, and molecular electrostatic potential (MEP). [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.